

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanol

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzyl alcohol

Cat. No.: B101061

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IUPAC Name: (4-Bromo-2-methoxyphenyl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-bromo-2-methoxyphenyl)methanol, a significant intermediate in the fields of pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(4-Bromo-2-methoxyphenyl)methanol is a solid organic compound with the molecular formula $C_8H_9BrO_2$.^[1] It possesses a molecular weight of 217.06 g/mol.^[1] The compound's structure features a benzyl alcohol core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position of the benzene ring.

Property	Value	Reference
IUPAC Name	(4-bromo-2-methoxyphenyl)methanol	[2]
CAS Number	17102-63-5	[1]
Molecular Formula	C ₈ H ₉ BrO ₂	[1]
Molecular Weight	217.06 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	66-70 °C	
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water (inferred from a similar compound).	[3]

Synthesis

The primary route for the synthesis of (4-bromo-2-methoxyphenyl)methanol is the reduction of its corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[4][5]

Experimental Protocol: Reduction of 4-Bromo-2-methoxybenzaldehyde

This protocol details a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.[4]

Materials:

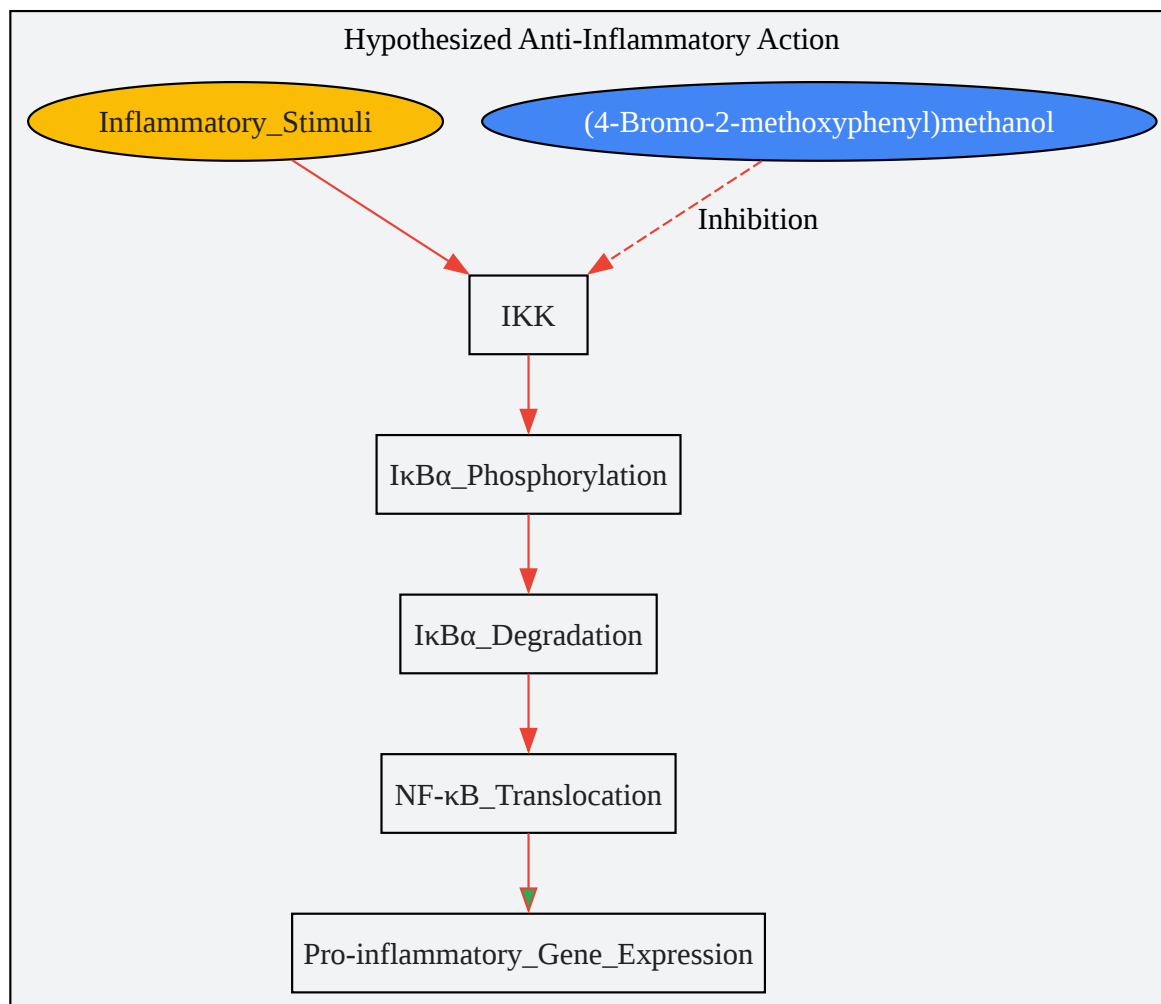
- 4-Bromo-2-methoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (or Ethanol/THF)

- Deionized water
- Ammonium chloride (NH_4Cl), aqueous solution
- Ethyl acetate (or other suitable organic solvent for extraction)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-bromo-2-methoxybenzaldehyde (1 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.
- **Cooling:** Place the flask in an ice bath to cool the solution to 0-5 °C.
- **Reduction:** While stirring, slowly and portion-wise add sodium borohydride (1.1-1.5 equivalents) to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.

- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic extracts and wash sequentially with deionized water and brine (saturated NaCl solution).
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (4-bromo-2-methoxyphenyl)methanol.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.



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